3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
Description
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a trifluoromethyl (-CF₃) group at position 5 and an aniline (-C₆H₄NH₂) moiety at position 2. Its molecular formula is C₉H₇F₃N₃O, with a molecular weight of 305.26 g/mol . The trifluoromethyl group imparts electron-withdrawing properties, enhancing metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-15-14-7(16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLZFZHUNUYGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a hydrazide with a trifluoromethyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. The aniline group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated anilines, which can further undergo additional functionalization.
Scientific Research Applications
Medicinal Chemistry
The incorporation of the trifluoromethyl group in pharmaceuticals has been shown to enhance the bioavailability and metabolic stability of drug candidates. The compound 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline serves as a scaffold for developing new therapeutic agents.
Antiviral and Anticancer Properties
Recent studies indicate that derivatives of 1,3,4-oxadiazoles exhibit antiviral properties. The trifluoromethyl substitution enhances these effects, making compounds more effective against viruses such as influenza and possibly COVID-19 . Additionally, research has highlighted the potential of oxadiazole derivatives in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Effectiveness | Reference |
|---|---|---|---|
| Antiviral | This compound | High against influenza | |
| Anticancer | Various oxadiazole derivatives | Inhibition of tumor growth |
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of sensors and polymers.
Fluorescent Sensors
Research indicates that compounds containing the oxadiazole moiety can be utilized as fluorescent sensors for detecting nitro-explosives and metal cations. The photophysical properties of these compounds allow for sensitive detection methods that can be applied in security and environmental monitoring .
Table 2: Photophysical Properties
| Property | Value | Measurement Method |
|---|---|---|
| Absorption Maxima | ~300 nm | UV-Vis Spectroscopy |
| Emission Range | 325 - 425 nm | Fluorescence Spectroscopy |
Environmental Applications
The stability and reactivity of this compound make it a candidate for environmental applications, particularly in the degradation of pollutants.
Degradation Studies
Studies have shown that oxadiazole derivatives can interact with various environmental pollutants, leading to their degradation. The trifluoromethyl group enhances the compound's reactivity towards certain organic pollutants, making it a potential agent for bioremediation strategies .
Table 3: Pollutant Interaction Data
| Pollutant Type | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Nitro-explosives | Chemical Degradation | Significant reduction in concentration |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of oxadiazole derivatives demonstrated that compounds with a trifluoromethyl group exhibited enhanced activity against viral replication in vitro. This finding supports the hypothesis that trifluoromethyl substitution is beneficial for drug design targeting viral infections .
Case Study 2: Fluorescent Sensing
In a project focusing on the development of fluorescent sensors for explosives detection, researchers utilized derivatives of this compound. The sensors displayed high sensitivity and selectivity towards nitro-based explosives, proving effective for security applications .
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in substituents on the oxadiazole ring and their positions. Below is a comparative analysis:
Biological Activity
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline, also known by its IUPAC name 3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and case studies.
- Molecular Formula : C15H10F3N3O
- Molecular Weight : 305.26 g/mol
- CAS Number : 1082913-30-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.38 | MDPI |
| U-937 (Leukemia) | 12.5 | MDPI |
| PANC-1 (Pancreatic) | 15.0 | MDPI |
In a comparative study, derivatives of this compound exhibited higher potency than traditional chemotherapeutics like doxorubicin against certain leukemia and breast cancer cell lines. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study reported that derivatives of the oxadiazole ring showed promising activity against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | ResearchGate |
| Escherichia coli | 16 | ResearchGate |
| Mycobacterium tuberculosis | 4 | ResearchGate |
These findings suggest that the incorporation of the trifluoromethyl group enhances the antimicrobial efficacy of the oxadiazole derivatives.
Anticonvulsant Activity
In addition to anticancer and antimicrobial properties, this compound has been investigated for its anticonvulsant potential. A study demonstrated that certain analogs exhibited significant anticonvulsant activity in animal models.
These results indicate that modifications to the oxadiazole structure can lead to enhanced anticonvulsant effects.
Case Studies
- Anticancer Efficacy : A study published in MDPI investigated the effects of various oxadiazole derivatives on human cancer cell lines. The results showed that the derivatives had IC50 values significantly lower than those of standard treatments, suggesting their potential as novel anticancer agents .
- Antimicrobial Screening : In another study focusing on the synthesis of coumarin-based oxadiazoles, researchers found that certain compounds exhibited potent activity against Mycobacterium tuberculosis and other pathogens. This highlights the versatility of oxadiazole derivatives in addressing infectious diseases .
Q & A
Q. What are the standard synthetic protocols for 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline, and what precautions are necessary during synthesis?
Methodological Answer:
- Step 1 : Start with 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (0.517 mmol, 1 eq.) dissolved in methanol (3 mL) under nitrogen .
- Step 2 : React with trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled temperature (0–5°C) to avoid side reactions.
- Precautions : Use foil-covered vessels to protect against light sensitivity. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation. Confirm purity via NMR (¹H, ¹³C) and HRMS .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Q. How does the trifluoromethyl group influence the compound’s reactivity?
Methodological Answer:
- Electronic Effects : The -CF₃ group is electron-withdrawing, reducing electron density on the oxadiazole ring. This enhances electrophilic substitution resistance but increases stability toward hydrolysis .
- Experimental Validation : Perform comparative reactivity assays with non-fluorinated analogs (e.g., methyl or hydrogen substituents) .
Advanced Research Questions
Q. How can computational methods predict the environmental fate of this compound?
Methodological Answer:
- Modeling Software : Use EPI Suite or COSMOtherm to estimate logP (lipophilicity), soil sorption (Koc), and biodegradation half-life .
- Validation : Compare predictions with experimental data from OECD 301/302 biodegradation tests. For example, measure hydrolysis rates at pH 4–9 .
- Ecotoxicity : Assess acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
Q. How can contradictions in reported biological activities (e.g., anticancer vs. antioxidant efficacy) be resolved?
Methodological Answer:
- Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to identify selectivity windows .
- Mechanistic Profiling : Use ROS scavenging assays (DPPH/ABTS) to differentiate antioxidant effects from apoptotic pathways (caspase-3 activation) .
- Data Normalization : Account for experimental variables (e.g., solvent DMSO concentration, incubation time) using standardized protocols .
Q. What strategies integrate this compound into a broader pharmacological study?
Methodological Answer:
- Theoretical Framework : Align with structure-activity relationship (SAR) models for oxadiazoles. For example, link the -CF₃ group to enhanced BBB permeability in CNS drug design .
- In Vivo Validation : Use murine models to assess pharmacokinetics (oral bioavailability, half-life) and tissue distribution via LC-MS/MS .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve torsional angles between the oxadiazole and aniline rings .
- Comparative Analysis : Overlay with analogs (e.g., ’s oxadiazole derivatives) to identify steric effects of the -CF₃ group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields across studies?
Methodological Answer:
Q. What methodologies reconcile conflicting bioactivity data between in vitro and in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
